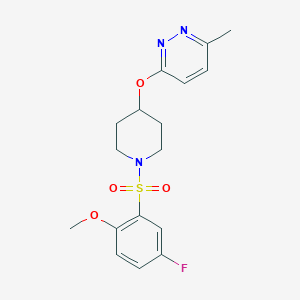

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine

Description

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 6 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further modified by a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl substituent. Its synthesis likely involves multi-step reactions, including sulfonylation of piperidine intermediates and nucleophilic substitution to attach the pyridazine system .

Properties

IUPAC Name |

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-12-3-6-17(20-19-12)25-14-7-9-21(10-8-14)26(22,23)16-11-13(18)4-5-15(16)24-2/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKNIBBNKLJYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the introduction of a fluorine atom and a methoxy group onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents and methoxylating reagents.

Sulfonylation: The fluorinated aromatic intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base to form the sulfonyl derivative.

Piperidine Introduction: The sulfonyl derivative is reacted with piperidine under nucleophilic substitution conditions to introduce the piperidine moiety.

Coupling with Pyridazine: Finally, the piperidine-containing intermediate is coupled with a pyridazine derivative through an etherification reaction to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogenating agents, alkylating agents, and acylating agents.

Hydrolysis: The sulfonyl and ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.

Scientific Research Applications

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine has a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

Pharmacology: Researchers investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its behavior in biological systems.

Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Biological Research: The compound is used as a tool in biological studies to probe the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom and sulfonyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several analogues reported in the literature. Key comparisons include:

Pharmacological Implications

For example:

- 1-[(2S)-3-{3-[3-{[2-(4-Fluoropiperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)phenyl]-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl}-2-hydroxypropyl]piperidine-3-carboxylic acid () demonstrates that fluorinated sulfonyl/piperidine systems enhance binding to hydrophobic enzyme pockets .

- The pyridazine core in the target compound may mimic purine or pyrimidine scaffolds, akin to 2-(4-methoxyphenyl)-6,7-dimethoxyquinoxaline hydrochloride (), which targets nucleotide-binding domains .

Biological Activity

The compound 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. It features a pyridazine ring, a sulfonyl group, and a piperidine moiety, which are significant for its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| Functional Groups | Sulfonyl, piperidine, pyridazine |

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of piperidine and pyridazine have been shown to inhibit viral replication in various studies. A notable example is the inhibition of the measles virus (MeV) RNA-dependent RNA polymerase by related compounds, suggesting potential applications in treating viral infections .

Antitumor Activity

Pyrazole derivatives, including those related to our compound of interest, have demonstrated significant antitumor activity. Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited promising cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonyl-containing compounds has been documented in literature. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The exact mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the core structure can enhance efficacy:

- Piperidine Ring Modifications : Alterations to the piperidine ring can significantly impact binding affinity to biological targets.

- Fluorinated Phenyl Group : The presence of fluorine in the phenyl ring is known to enhance lipophilicity and metabolic stability.

- Pyridazine Substituents : Variations at the 6-position of the pyridazine ring can lead to altered pharmacodynamics.

Table: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Piperidine ring alterations | Increased binding affinity |

| Fluorine substitution | Enhanced lipophilicity |

| Pyridazine modifications | Altered pharmacodynamics |

Study 1: Antiviral Efficacy

In a study examining antiviral agents against MeV, derivatives similar to our compound were tested for their ability to inhibit viral replication in vitro. Results indicated that specific structural features were critical for maintaining antiviral potency .

Study 2: Antitumor Activity in Breast Cancer

A series of pyrazole derivatives were evaluated for cytotoxicity against breast cancer cell lines. The compounds exhibited varying degrees of effectiveness, with some showing synergistic effects when combined with traditional chemotherapeutics like doxorubicin . This highlights the potential application of our compound in oncology.

Study 3: Anti-inflammatory Mechanisms

Research on sulfonyl-containing compounds revealed their ability to modulate inflammatory responses in cellular models. The inhibition of cytokine production was noted as a significant mechanism contributing to their anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.